molecular formula C10H20NO6P B6145843 ethyl 2-(diethyl phosphono)-2-acetamidoacetate CAS No. 85992-74-1

ethyl 2-(diethyl phosphono)-2-acetamidoacetate

Cat. No.: B6145843
CAS No.: 85992-74-1
M. Wt: 281.2
InChI Key:
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Description

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is an organophosphorus compound that has garnered interest due to its versatile applications in organic synthesis and medicinal chemistry. This compound features a phosphonate group, which is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(diethyl phosphono)-2-acetamidoacetate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite is reacted with ethyl bromoacetate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solvents like toluene and catalysts such as triethylamine can enhance the reaction efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(diethyl phosphono)-2-acetamidoacetate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or activate specific biochemical pathways. This interaction is crucial in medicinal chemistry, where the compound can modulate enzyme activity and influence metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Triethyl phosphonoacetate
  • Diethyl ethoxycarbonylmethylphosphonate
  • Ethyl 2-bromo-2,2-difluoroacetate

Comparison

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is unique due to its acetamido group, which enhances its reactivity and specificity in biochemical applications. Compared to similar compounds, it offers better stability and a broader range of reactivity, making it a more versatile reagent in organic synthesis .

Properties

CAS No.

85992-74-1

Molecular Formula

C10H20NO6P

Molecular Weight

281.2

Purity

95

Origin of Product

United States

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